molecular formula C9H9NO4 B1295979 Methyl 2-(4-nitrophenyl)acetate CAS No. 2945-08-6

Methyl 2-(4-nitrophenyl)acetate

Cat. No. B1295979
CAS RN: 2945-08-6
M. Wt: 195.17 g/mol
InChI Key: PQRGTRBYCFLHKY-UHFFFAOYSA-N
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Patent
US08247550B2

Procedure details

A 1-L single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 1 (10.6 g, 54.1 mmol), carbon tetrachloride (120 mL), N-bromosuccinimide (10.7 g, 59.9 mmol) and azobisisobutylonitrile (275 mg, 1.67 mmol), and the reaction mixture was heated at reflux for 18 h. After this time the reaction was cooled to room temperature and poured into heptane (120 mL). The resulting suspension was filtered and the filter cake washed with heptane (40 mL). The filtrate was concentrated under reduced pressure and the resulting residue was subjected to flash chromatography to afford 2 in 72% yield (10.7 g) as a clear oil: 1H NMR (500 MHz, CDCl3) δ 8.23 (d, 2H, J=9 Hz), 7.74 (d, 2H, J=9.0 Hz), 5.40 (s, 1H), 3.82 (s, 3H); MS (ESI−) m/z 272 (M−H). Reference: Tetrahedron 2002, 58, 10113.
Name
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(Cl)(Cl)(Cl)Cl.[Br:20]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>CCCCCCC>[Br:20][CH:10]([C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)[C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)OC
Name
Quantity
120 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
10.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
275 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-L single-neck round-bottomed flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the filter cake washed with heptane (40 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 2 in 72% yield (10.7 g) as a clear oil

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)OC)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.